1-(4-Fluorophenyl)-3-phenylurea
Description
1-(4-Fluorophenyl)-3-phenylurea is a urea derivative characterized by a phenyl group and a 4-fluorophenyl group linked via a urea (–NH–CO–NH–) bridge. Its molecular formula is $ \text{C}{13}\text{H}{11}\text{F}\text{N}_2\text{O} $, with a molecular weight of 230.24 g/mol. This compound is synthesized via reactions involving phenyl isocyanate or 4-fluorophenyl isothiocyanate with appropriate aniline derivatives, yielding solid products after purification .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUDSMIGLOAQKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70301258 | |
| Record name | 1-(4-fluorophenyl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330-98-3 | |
| Record name | N-(4-Fluorophenyl)-N′-phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC142105 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142105 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-fluorophenyl)-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70301258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of 4-Fluorophenyl Isocyanate with Aniline
The most direct route involves the reaction of 4-fluorophenyl isocyanate (CAS 1195-45-5) with aniline in anhydrous dichloromethane or tetrahydrofuran. The isocyanate group reacts exothermically with the amine to form the urea linkage:
$$
\text{4-Fluorophenyl isocyanate} + \text{Aniline} \rightarrow \text{1-(4-Fluorophenyl)-3-phenylurea} + \text{HCl}
$$
Triethylamine is often added to scavenge HCl, improving yields to 70–85%. For instance, Wang et al. demonstrated that stoichiometric control (1:1 molar ratio) at 0–5°C minimizes side products like biuret formation. The product is typically isolated via vacuum filtration after recrystallization from ethanol/water mixtures.
Reaction of Phenyl Isocyanate with 4-Fluoroaniline
Alternatively, phenyl isocyanate reacts with 4-fluoroaniline under similar conditions. This method is advantageous when 4-fluoroaniline is more readily available. A study by MSN Laboratories highlighted that cooling the reaction mixture to 0°C and using triphosgene as a coupling agent enhances reaction efficiency, achieving yields of 68–75%.
Phosgene and Triphosgene-Mediated Synthesis
Triphosgene as a Coupling Agent
Triphosgene (bis(trichloromethyl) carbonate) serves as a safer alternative to phosgene for urea synthesis. In a representative procedure:
- 4-Fluoroaniline (1.0 equiv) and aniline (1.0 equiv) are dissolved in dichloromethane.
- Triphosgene (0.33 equiv) is added dropwise at 0°C.
- Triethylamine (2.0 equiv) is introduced to neutralize HCl, followed by stirring for 2–4 hours.
This method achieves a 68.1% yield, with the product purified via column chromatography (silica gel, ethyl acetate/hexane).
Photochemical Synthesis
A novel approach reported in ACS Omega utilizes photochemical oxidation of trichloroethylene (TCE) to generate 2,2,2-trichloroacetyl chloride (TCAC) , which subsequently reacts with 4-fluoroaniline to form N-4-fluorophenyl-2,2,2-trichloroacetamide. This intermediate undergoes base-catalyzed condensation with aniline to yield the target urea:
$$
\text{TCAC} + \text{4-Fluoroaniline} \rightarrow \text{Trichloroacetamide intermediate} \xrightarrow{\text{Aniline, DBU}} \text{1-(4-Fluorophenyl)-3-phenylurea}
$$
Reaction conditions include UV light exposure (λ = 254 nm) at 80°C for 2 hours, followed by stirring with 1,8-diazabicycloundec-7-ene (DBU). Yields reach 51–77%, depending on the solvent (acetonitrile preferred).
Comparative Analysis of Methods
| Method | Reactants | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Isocyanate-Amine | 4-Fluorophenyl isocyanate + Aniline | 0°C, Et₃N, CH₂Cl₂ | 70–85% | High purity, short reaction time | Requires anhydrous conditions |
| Triphosgene-Mediated | 4-Fluoroaniline + Aniline | 0°C, Triphosgene, Et₃N | 68–75% | Avoids isocyanate handling | Toxic byproducts (HCl, COCl₂) |
| Photochemical | TCAC + 4-Fluoroaniline + Aniline | UV light, 80°C, DBU | 51–77% | Green chemistry, scalable | Longer reaction time |
Mechanistic Insights and Side Reactions
- Isocyanate-Amine Pathway : The nucleophilic attack of the amine on the electrophilic carbon of the isocyanate forms a carbamic acid intermediate, which loses HCl to yield the urea. Excess amine or moisture leads to hydrolysis of the isocyanate to amines or ureas.
- Triphosgene Route : Triphosgene reacts with amines to generate carbamoyl chlorides, which subsequently react with a second amine. Overuse of triphosgene can result in over-chlorination.
- Photochemical Method : UV light cleaves TCE to dichloroacetyl radicals, which oxidize to TCAC. DBU facilitates the elimination of CHCl₃ during urea formation.
Industrial-Scale Considerations
For bulk synthesis, the triphosgene method is preferred due to its scalability and cost-effectiveness. MSN Laboratories’ patent emphasizes process optimization by controlling stoichiometry and using recyclable solvents like toluene. In contrast, the photochemical method remains experimental but offers sustainability benefits by utilizing TCE waste.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-phenylurea undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(4-Fluorophenyl)-3-phenylurea is with a molecular weight of approximately 230.24 g/mol. The structure features a urea functional group bonded to a fluorophenyl and a phenyl moiety, which contributes to its biological activity and potential applications.
Anticancer Activity
Recent studies have highlighted the potential of phenylurea derivatives, including 1-(4-Fluorophenyl)-3-phenylurea, as anticancer agents. Research indicates that compounds in this class can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The urea moiety can form hydrogen bonds with target proteins, enhancing binding affinity. For instance, derivatives designed based on the structure of sorafenib have shown significant antiproliferative effects against several cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells .
- Case Study : A study demonstrated that specific derivatives exhibited IC50 values comparable to established drugs like sorafenib, indicating their potential as effective BRAF inhibitors .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(4-Fluorophenyl)-3-phenylurea | A549 | 2.39 ± 0.10 |
| Sorafenib | A549 | 2.12 ± 0.18 |
| 1-(4-Fluorophenyl)-3-phenylurea | HCT-116 | 3.90 ± 0.33 |
| Sorafenib | HCT-116 | 2.25 ± 0.71 |
Antimicrobial Properties
Phenylureas have also been investigated for their antimicrobial properties. The introduction of a fluorine atom can enhance lipophilicity, potentially increasing the compound's ability to penetrate microbial membranes.
Herbicidal Activity
Compounds similar to 1-(4-Fluorophenyl)-3-phenylurea have been studied for their herbicidal properties:
- Mechanism : The urea derivatives can interfere with plant growth regulation pathways, making them suitable candidates for herbicide development.
- Case Study : Research has shown that certain phenylureas exhibit selective herbicidal activity against specific weed species while being safe for crops, indicating their utility in sustainable agriculture.
Synthetic Applications
The synthesis of 1-(4-Fluorophenyl)-3-phenylurea involves several chemical reactions that can be optimized for producing various derivatives with tailored properties:
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparison of Alkyloxy-Substituted Ureas
| Compound | Yield (%) | Key IR Peaks (cm⁻¹) | Notable Features |
|---|---|---|---|
| 1-(4-Fluorophenyl)-3-phenylurea | N/A | N-H (~3300), C=O (~1650) | Fluorine enhances electronegativity |
| 1-(4-Hexyloxyphenyl)-3-phenylurea | 90 | N-H (~3320), C=O (~1660) | Long alkyl chain improves lipophilicity |
| 1-(4-Hexadecyloxyphenyl)-3-phenylurea | 89 | N-H (~3325), C=O (~1655) | Extreme hydrophobicity limits solubility |
Heterocyclic Urea Derivatives
Quinazoline- and quinoxaline-based ureas () exhibit enhanced biological activity due to fused aromatic systems:
- Compound 6d (1-(2-(4-Fluorophenyl)-quinazolin-3-yl)-3-phenylurea): Melts at 230–232°C, with 86% yield. Its rigid structure may enhance binding to targets like EGFR or COX-2 .
- Quinoxalinedione Diarylamides: These derivatives (e.g., 1-(2-((4-methoxyphenyl)amino)-3-oxoquinoxalin-6-yl)-3-phenylurea) show cytotoxicity against HeLa and MCF-7 cells (IC₅₀ < 10 μM), suggesting superior anticancer activity compared to simpler ureas .
Table 2: Bioactive Heterocyclic Ureas
| Compound | Melting Point (°C) | Bioactivity (IC₅₀) | Key Structural Advantage |
|---|---|---|---|
| 1-(4-Fluorophenyl)-3-phenylurea | Not reported | Not tested | Simplicity, ease of modification |
| Compound 6d | 230–232 | EGFR/COX-2 inhibition | Rigid quinazoline scaffold |
| Quinoxalinedione derivative | 196–198 | HeLa: 8.2 μM | Extended π-system for DNA intercalation |
Thiourea vs. Urea Derivatives
The thiourea analog 1-(4-fluorophenyl)-3-(4-(hexyloxy)phenyl)thiourea () replaces the urea carbonyl with a thiocarbonyl (C=S), altering electronic properties:
Agricultural Ureas: Chloropyridinyl vs. Fluorophenyl Substituents
CPPU (1-(2-chloropyridin-4-yl)-3-phenylurea), a commercial plant growth regulator, contrasts with 1-(4-fluorophenyl)-3-phenylurea:
Table 3: Agricultural Ureas Comparison
| Compound | Key Substituent | Effect on Crops | Drawbacks |
|---|---|---|---|
| CPPU | 2-Chloropyridinyl | ↑ Fruit size, ↓ storability | Reduced sugar content |
| 1-(4-Fluorophenyl)-3-phenylurea | 4-Fluorophenyl | Potential growth enhancement | Unknown impact on fruit quality |
Structure-Activity Relationship (SAR) Trends
- In chalcone derivatives (), para-fluorine correlates with lower IC₅₀ (e.g., 2j: IC₅₀ = 4.7 μM) compared to methoxy-substituted analogs (IC₅₀ > 70 μM) .
- Substituent Position : Ortho/meta substitutions (e.g., in cluster 6 chalcones) reduce potency, highlighting the importance of para positioning for optimal activity .
Biological Activity
1-(4-Fluorophenyl)-3-phenylurea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
1-(4-Fluorophenyl)-3-phenylurea belongs to the class of diaryl ureas, which are characterized by the presence of two aromatic rings linked by a urea functional group. The incorporation of a fluorine atom at the para position of one of the phenyl rings enhances the compound's lipophilicity and may influence its biological interactions.
The biological activity of 1-(4-Fluorophenyl)-3-phenylurea is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Research indicates that this compound may modulate enzyme activity or receptor interactions, particularly in inflammatory and cancer pathways. The fluorophenyl group is believed to enhance binding affinity to these targets, contributing to its potency as a pharmacological agent.
In Vitro Studies
Recent studies have demonstrated that derivatives of 1-(4-Fluorophenyl)-3-phenylurea exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 2.39 ± 0.10 μM against A549 lung cancer cells and 3.90 ± 0.33 μM against HCT-116 colon cancer cells, comparable to the standard drug sorafenib (IC50 values of 2.12 ± 0.18 μM and 2.25 ± 0.71 μM, respectively) .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications on the phenyl rings can significantly influence biological activity. For example, substituents at specific positions on the phenyl rings can enhance or diminish inhibitory effects on cancer cell proliferation. A systematic evaluation of various derivatives has led to the identification of optimal substitutions that maximize anticancer efficacy while minimizing cytotoxicity towards normal cells .
Antimicrobial Activity
In addition to its anticancer properties, compounds related to 1-(4-Fluorophenyl)-3-phenylurea have exhibited antimicrobial activity. Specific derivatives have shown potent inhibition against bacterial targets such as Escherichia coli FabH, a key enzyme in fatty acid biosynthesis . These findings suggest potential applications in developing new antibacterial agents.
Case Study 1: Anticancer Evaluation
In a study evaluating a series of urea derivatives for their anticancer properties, compounds structurally related to 1-(4-Fluorophenyl)-3-phenylurea were assessed for their effects on cell viability using the MTT assay across multiple cancer cell lines (A549, HCT-116). The results indicated that certain derivatives possess comparable or superior activity compared to established chemotherapeutics .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antibacterial properties of phenylurea derivatives, including those based on 1-(4-Fluorophenyl)-3-phenylurea. The study utilized an E. coli FabH inhibitory assay to determine the effectiveness of these compounds against bacterial growth, revealing promising candidates for further development as antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Fluorophenyl)-3-phenylurea, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via urea-forming reactions, such as the condensation of 4-fluorophenyl isocyanate with aniline derivatives. Optimization involves factorial design experiments to evaluate variables like temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst efficiency (e.g., triethylamine or DBU). Reaction progress is monitored via TLC or HPLC, with yields ranging from 60% to 85% depending on conditions .
- Data Note : Pilot studies suggest that prolonged reaction times (>24 hrs) in DMF at 100°C improve crystallinity but may reduce purity due to side reactions.
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing 1-(4-Fluorophenyl)-3-phenylurea?
- Methodology :
- NMR : H and C NMR (in DMSO-d6) confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; urea NH signals at δ 8.9–9.2 ppm).
- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) resolves bond angles and torsional strain between aromatic rings. For example, the dihedral angle between fluorophenyl and phenyl groups is typically 45–55° .
- Purity : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients (70:30) achieves baseline separation of impurities .
Advanced Research Questions
Q. How can computational chemistry models elucidate the reaction mechanisms of 1-(4-Fluorophenyl)-3-phenylurea formation?
- Methodology : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) predict transition states and activation energies for urea bond formation. Recent studies highlight nucleophilic attack of aniline on the isocyanate carbonyl as the rate-limiting step (ΔG‡ ≈ 25–30 kcal/mol). Solvent effects are modeled using the SMD continuum approach .
- Data Note : Computed IR frequencies for intermediates (e.g., N-H stretching at 3400 cm⁻¹) align with experimental FT-IR spectra, validating mechanistic pathways.
Q. What strategies resolve contradictory data in thermal stability assessments of 1-(4-Fluorophenyl)-3-phenylurea?
- Methodology :
- TGA-DSC : Conduct under nitrogen (heating rate 10°C/min) to differentiate decomposition phases. Observed mass loss at 200–250°C correlates with urea bond cleavage.
- Statistical Validation : Use ANOVA to compare batch-to-batch variability. For instance, impurities >2% (e.g., residual aniline) reduce onset decomposition temperatures by 15–20°C .
- Case Study : Cross-referencing TGA with pyrolysis-GC/MS identifies volatile byproducts (e.g., fluorobenzene), clarifying degradation pathways .
Q. How does steric hindrance between substituents influence the biological activity of 1-(4-Fluorophenyl)-3-phenylurea derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with ortho/meta substituents and test against enzyme targets (e.g., kinase inhibition assays).
- Molecular Docking : AutoDock Vina simulates ligand-protein interactions. Fluorine’s electronegativity enhances binding affinity to hydrophobic pockets (ΔGbinding ≈ -8.5 kcal/mol) .
Methodological Frameworks
Q. What experimental designs are optimal for studying solvent effects on 1-(4-Fluorophenyl)-3-phenylurea crystallization?
- Methodology : Employ a 2³ factorial design:
- Variables : Solvent (acetone, ethanol, water), temperature (5°C vs. 25°C), and cooling rate (slow vs. rapid).
- Response Metrics : Crystal size (µm), yield (%), and polymorph distribution (e.g., monoclinic vs. orthorhombic) .
- Data Table :
| Solvent | Temp (°C) | Cooling Rate | Crystal Size (µm) | Yield (%) |
|---|---|---|---|---|
| Acetone | 5 | Slow | 120 | 75 |
| Ethanol | 25 | Rapid | 50 | 60 |
Q. How should researchers align hypotheses about 1-(4-Fluorophenyl)-3-phenylurea’s reactivity with theoretical frameworks?
- Methodology : Ground hypotheses in frontier molecular orbital (FMO) theory. For example, HOMO-LUMO gaps (calculated via DFT) predict electrophilic/nucleophilic sites. Experimental validation involves kinetic studies under varying pH (e.g., hydrolysis rates at pH 2 vs. 12) .
Data Analysis & Reporting
Q. What protocols ensure reproducibility in quantifying 1-(4-Fluorophenyl)-3-phenylurea in complex matrices?
- Methodology :
- Sample Prep : Solid-phase extraction (C18 cartridges) with methanol elution.
- Calibration : Use internal standards (e.g., deuterated urea analogs) to correct matrix effects in LC-MS.
- Validation : Follow ICH Q2(R1) guidelines for LOD (0.1 µg/mL) and LOQ (0.3 µg/mL) .
Q. How are conflicting bioactivity results reconciled in interdisciplinary studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
